Soraprazan

Übersicht

Beschreibung

Soraprazan ist ein neuartiger Kalium-kompetitiver Säureblocker (P-CAB), der vielversprechend in der Behandlung von gastroösophagealer Refluxkrankheit (GERD) und anderen säurebedingten Erkrankungen ist. Im Gegensatz zu herkömmlichen Protonenpumpenhemmern (PPIs) bietet this compound eine schnelle und konsistente Hemmung der Magensäuresekretion durch gezielte Beeinflussung des H,K-ATPase-Enzyms im Magen .

Wissenschaftliche Forschungsanwendungen

Soraprazan has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study acid-base interactions and enzyme inhibition.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Primarily used in the treatment of GERD and other acid-related disorders.

Industry: Employed in the development of new pharmaceuticals and as a reference compound in drug discovery.

Wirkmechanismus

Target of Action

Soraprazan primarily targets the H+/K+ ATPase , also known as the gastric proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

This compound is a potassium-competitive acid blocker (P-CAB) . It works by reversibly blocking the potassium channel of the H+/K+ ATPase . This action inhibits the ability of the enzyme to secrete hydrogen ions into the stomach, thereby reducing the production of gastric acid .

Biochemical Pathways

The inhibition of the H+/K+ ATPase by this compound affects the biochemical pathway of gastric acid production. By blocking the potassium channel of the enzyme, this compound prevents the exchange of potassium ions with hydrogen ions. This action disrupts the normal functioning of the enzyme, leading to a decrease in gastric acid secretion .

Pharmacokinetics

As a p-cab, it is expected to have a rapid onset of action and a prolonged and consistent elevation of intragastric ph .

Result of Action

The primary result of this compound’s action is the immediate inhibition of acid secretion in various in vitro models and in vivo . It has been found to be more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases . This leads to a reduction in gastric acidity, which can provide relief from conditions such as gastroesophageal reflux disease (GERD) .

Action Environment

Unlike proton pump inhibitors (PPIs), which are acid-labile drugs, this compound is stable in the acidic gastric environment . This stability allows this compound to exert a pH-independent and direct inhibitory activity on the H+/K+ ATPase .

Biochemische Analyse

Biochemical Properties

Soraprazan interacts with the gastric H,K-ATPase, an enzyme crucial for acid secretion in the stomach . It shows immediate inhibition of acid secretion in various in vitro models and in vivo . This compound is more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases .

Cellular Effects

This compound is expected to enter the cells of the retina, where it attaches to the abnormal deposits that damage the retina cells .

Molecular Mechanism

This compound acts as a potent and reversible inhibitor of the H,K-ATPase . It shows immediate inhibition of acid secretion in various in vitro models and in vivo . The inhibitory and binding properties of this compound have been analyzed, revealing its mode of action, selectivity, and in vivo potency .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been observed in various in vitro models and in vivo studies . This compound shows immediate inhibition of acid secretion and is superior to esomeprazole in terms of onset of action and the extent and duration of pH elevation in vivo in the dog .

Dosage Effects in Animal Models

The dosage effects of this compound have been studied in animal models

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied in a mouse model for increased lipofuscinogenesis . The distribution of silver grains revealed that this compound accumulated specifically in the retinal pigment epithelium (RPE) by binding to the RPE pigments (melanin, lipofuscin, and melanolipofuscin) and that it was still detected after 20 weeks .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Soraprazan umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren nachfolgende Reaktion zur Bildung der endgültigen Verbindung. Der Syntheseweg umfasst in der Regel:

- Bildung des Imidazo[1,2-h][1,7]Naphthyridin-Kerns.

- Einführung von funktionellen Gruppen wie Methoxyethoxy- und Phenylgruppen.

- Schlussendlich die Cyclisierung und Reinigungsschritte, um this compound in seiner reinen Form zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst die Skalierung der Laborsynthese auf einen kommerziellen Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von hochreinen Reagenzien und den Einsatz fortschrittlicher Reinigungstechniken, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Soraprazan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern.

Substitution: Substitutionsreaktionen können verschiedene Substituenten an die aromatischen Ringe einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden in Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Modellverbindung zur Untersuchung von Säure-Base-Wechselwirkungen und Enzyminhibition.

Biologie: Untersuchung seiner Auswirkungen auf zelluläre Prozesse und Enzymaktivität.

Medizin: Vor allem zur Behandlung von GERD und anderen säurebedingten Erkrankungen.

Industrie: Einsatz bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der Medikamentenentwicklung.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das H,K-ATPase-Enzym im Magen kompetitiv hemmt. Dieses Enzym ist für den letzten Schritt der Magensäuresekretion verantwortlich. Durch Bindung an das Enzym verhindert this compound den Austausch von Kaliumionen mit Wasserstoffionen und reduziert so die Säuresekretion. Diese Hemmung ist schnell und reversibel, was this compound zu einem hochwirksamen Säureblocker macht .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Vonoprazan: Ein weiterer P-CAB mit ähnlichen Mechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Tegoprazan: Ein P-CAB, das zur Behandlung säurebedingter Erkrankungen eingesetzt wird.

Fexuprazan: Ein experimenteller P-CAB mit vielversprechenden Ergebnissen in klinischen Studien.

Einzigartigkeit von Soraprazan

This compound zeichnet sich durch seinen schnellen Wirkungseintritt und seine hohe Selektivität für das H,K-ATPase-Enzym aus. Es bietet eine konsistentere Säurehemmung im Vergleich zu herkömmlichen PPIs und anderen P-CABs, was es zu einer wertvollen Option für Patienten mit GERD und verwandten Erkrankungen macht .

Eigenschaften

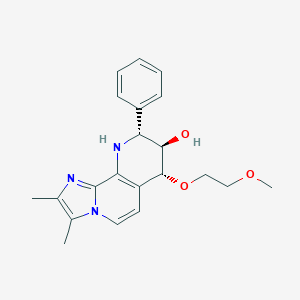

IUPAC Name |

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWILYDZRJORZDR-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261944-46-1 | |

| Record name | Soraprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261944461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SORAPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB3671655 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

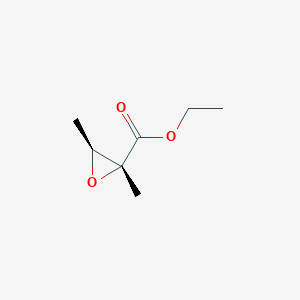

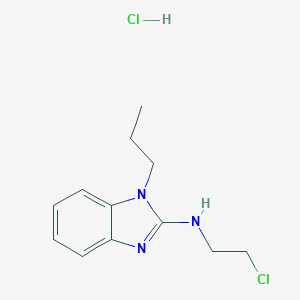

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)